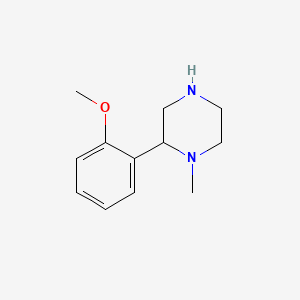

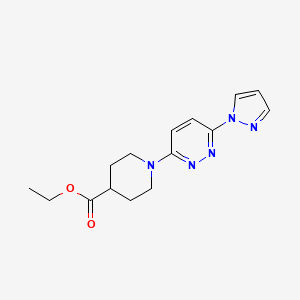

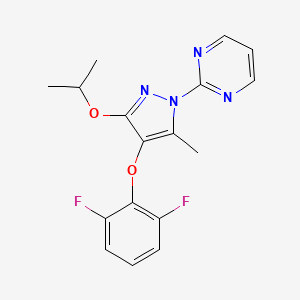

![molecular formula C7H11ClF3NO B2362570 (1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride CAS No. 2460739-38-0](/img/structure/B2362570.png)

(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology.

Scientific Research Applications

Structural Characterization (1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride has structural similarities to other bicyclic azabicyclo compounds, which have been extensively studied for their interesting chemical properties. For instance, 7-azabicyclo[2.2.1]heptane (7-azanorbornane), found in epibatidine, has been structurally characterized, highlighting the significance of bridged heterocyclic nuclei in these compounds (Britvin & Rumyantsev, 2017).

Synthesis and Derivative Studies Several studies focus on synthesizing derivatives and analyzing their structural and functional properties:

- Advanced synthesis techniques have led to the creation of various azabicyclo compounds, exploring their potential in medicinal chemistry and material science. For instance, the synthesis of chiral bicyclic azetidine derivatives reveals the versatility and potential application of these compounds in designing novel pharmaceutical agents (Barrett et al., 2002).

- The exploration of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues through intermolecular photocycloaddition showcases their potential in neurochemistry and drug development (Petz & Wanner, 2013).

- Microwave-assisted synthesis techniques have been employed to synthesize methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrating the efficiency of modern synthetic methods in creating complex bicyclic structures (Onogi, Higashibayashi & Sakurai, 2012).

Photocycloaddition and Reductive Cyclopropanation

- Flavin-mediated visible-light photocycloaddition methods have been developed for creating nitrogen- and sulfur-containing dienes, including 3-azabicyclo[3.2.0]heptanes, which are known for their biological activity and potential in pharmaceutical applications (Jirásek et al., 2017).

- Innovative methods involving titanium-mediated intramolecular reductive cyclopropanation have been utilized to synthesize 3-azabicyclo[3.1.0]hex-1-ylamines, demonstrating the potential of these compounds in chemical synthesis and drug design (Gensini et al., 2002).

properties

IUPAC Name |

(1S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)3-5-4(6)1-2-11-5;/h4-5,11-12H,1-3H2;1H/t4-,5-,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGAIHWVIRPLHB-WLUDYRNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2C1C(C2)(C(F)(F)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2[C@H]1[C@](C2)(C(F)(F)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

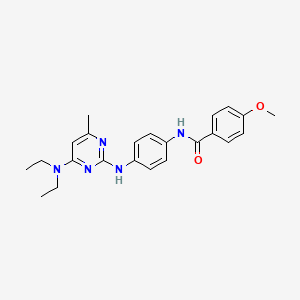

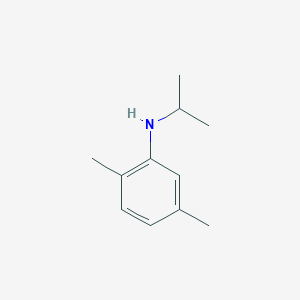

![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)

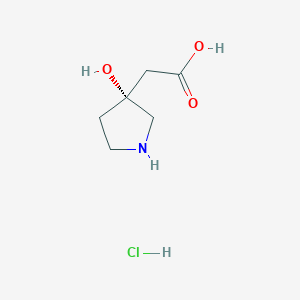

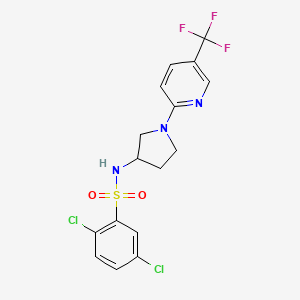

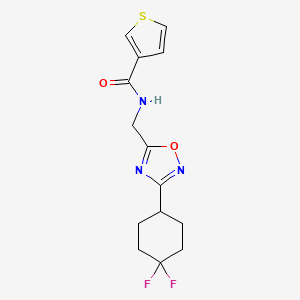

![3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2362497.png)

![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

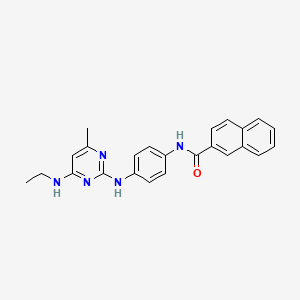

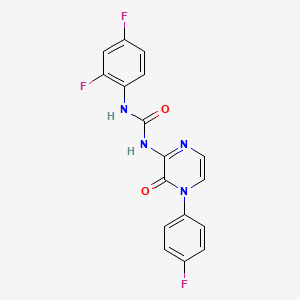

![7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)